1-(3-Thienyl)-2-propyn-1-ol
Overview
Description
1-(3-Thienyl)-2-propyn-1-ol is an organic compound featuring a thiophene ring attached to a propynol group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics . The presence of the thiophene ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(3-Thienyl)-2-propyn-1-ol typically involves the reaction of 3-thienylacetylene with formaldehyde in the presence of a base. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Thienyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Thienyl)-2-propyn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Thienyl)-2-propyn-1-ol involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Thienyl)-2-propyn-1-ol can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals and agrochemicals.
2,5-Dimethylthiophene: Used in the production of polymers and as a flavoring agent.
Thiophene-3-carboxaldehyde: Utilized in organic synthesis and as an intermediate in the production of dyes and pigments.
The uniqueness of this compound lies in its propynol group, which imparts distinct reactivity and potential for diverse applications compared to other thiophene derivatives.
Properties
IUPAC Name |
1-thiophen-3-ylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDJUAZYPBCKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CSC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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